molecular formula C18H28BNO4S B2662295 1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine CAS No. 1428329-80-9

1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

Cat. No.: B2662295
CAS No.: 1428329-80-9
M. Wt: 365.3
InChI Key: DTGDCKYWMHHVHA-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a complex organic compound that features a piperidine ring substituted with a methylsulfonyl group and a phenyl ring bearing a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reductive amination of 4-piperidone.

    Introduction of the Methylsulfonyl Group: This can be achieved by reacting the piperidine derivative with methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced via a Suzuki-Miyaura coupling reaction, where the boronic ester (dioxaborolane) reacts with a halogenated phenyl derivative under palladium catalysis.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow processes and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone.

    Reduction: The piperidine ring can be reduced to a piperidine derivative.

    Substitution: The boronic ester can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various arylated products depending on the coupling partner.

Scientific Research Applications

1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.

Comparison with Similar Compounds

    1-(Methylsulfonyl)-4-phenylpiperidine: Lacks the boronic ester moiety, making it less versatile in cross-coupling reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine:

Uniqueness: 1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is unique due to the presence of both the methylsulfonyl and boronic ester groups, which confer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

1-methylsulfonyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4S/c1-17(2)18(3,4)24-19(23-17)16-8-6-14(7-9-16)15-10-12-20(13-11-15)25(5,21)22/h6-9,15H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGDCKYWMHHVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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